molecular formula C11H16FNO B8498752 3-Amino-1-(2-fluoro-phenyl)-2,2-dimethyl-propan-1-ol

3-Amino-1-(2-fluoro-phenyl)-2,2-dimethyl-propan-1-ol

Cat. No. B8498752
M. Wt: 197.25 g/mol
InChI Key: JOSLTUOZNIRKSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(2-fluoro-phenyl)-2,2-dimethyl-propan-1-ol is a useful research compound. Its molecular formula is C11H16FNO and its molecular weight is 197.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-1-(2-fluoro-phenyl)-2,2-dimethyl-propan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-(2-fluoro-phenyl)-2,2-dimethyl-propan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Amino-1-(2-fluoro-phenyl)-2,2-dimethyl-propan-1-ol

Molecular Formula

C11H16FNO

Molecular Weight

197.25 g/mol

IUPAC Name

3-amino-1-(2-fluorophenyl)-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C11H16FNO/c1-11(2,7-13)10(14)8-5-3-4-6-9(8)12/h3-6,10,14H,7,13H2,1-2H3

InChI Key

JOSLTUOZNIRKSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)C(C1=CC=CC=C1F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of 3-(2-fluoro-phenyl)-3-hydroxy-2,2-dimethyl-propionitrile (1.5 g, 7.76 mmol) in tetrahydrofuran was added a solution of borane-tetrahydrofuran complex (17 mL, 17.0 mmol, 1M in tetrahydrofuran). After bubbling ceased, the reaction mixture was heated to 75° C. for 4 hours and then allowed to cool to ambient temperature. Methanol (9 mL) was added dropwise followed by hydrogen chloride (9 mL, 4N in 1,4-dioxane). The resulting mixture was heated to reflux for 2 hours, allowed to cool to ambient temperature and then concentrated at reduced pressure. To the residue was added aqueous hydrochloric acid (5 mL, 1 N) followed by ethyl acetate (20 mL). The layers were separated and the aqueous layer was basified with aqueous lithium hydroxide (6 mL, 1 N) and this aqueous phase was extracted with dichloromethane (3×75 mL). The organic extracts were combined, washed with saturated aqueous sodium chloride (20 mL) and concentrated at reduced pressure to give the product as a colorless oil (1.3 g, 85%). 1H NMR (CDCl3) δ 7.53 (m, 1H), 7.25-7.05 (m, 2H), 6.94 (m, 1H), 5.06 (br s, 1H), 2.83 (q, J=12.5 Hz, 2H), 0.86 (d, J=8.5 Hz, 6H).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
85%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.